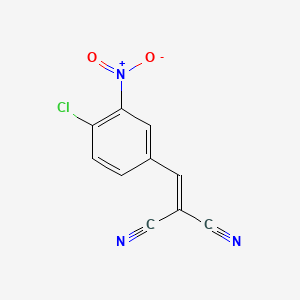

(4-chloro-3-nitrobenzylidene)malononitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(4-chloro-3-nitrophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClN3O2/c11-9-2-1-7(3-8(5-12)6-13)4-10(9)14(15)16/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRODTAYHOOTVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=C(C#N)C#N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181929 | |

| Record name | Malononitrile, (4-chloro-3-nitrobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27508-35-6 | |

| Record name | Malononitrile, (4-chloro-3-nitrobenzylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027508356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, (4-chloro-3-nitrobenzylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 3 Nitrobenzylidene Malononitrile

Knoevenagel Condensation Approaches for Target Compound Synthesis

The primary route for synthesizing (4-chloro-3-nitrobenzylidene)malononitrile is the Knoevenagel condensation of 4-chloro-3-nitrobenzaldehyde (B100839) with malononitrile (B47326). This reaction has been explored through various catalytic and procedural modifications to enhance yield, efficiency, and environmental friendliness.

The traditional Knoevenagel condensation relies on base catalysts to facilitate the deprotonation of the active methylene (B1212753) compound, initiating the reaction cascade. Weak organic bases are commonly employed for this purpose. For instance, piperidine (B6355638) has been effectively used as a catalyst in the mechanochemical Knoevenagel condensation of various benzaldehydes with malononitrile, leading to the crystallization of the product during the milling process. beilstein-journals.org This approach highlights how the inclusion of a base can be integral to the reaction's progress and product formation. beilstein-journals.org The reaction is traditionally performed in organic solvents, often requiring elevated temperatures to ensure completion. researchgate.net

In alignment with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free synthetic methods. These approaches aim to minimize waste and avoid the use of potentially toxic catalysts.

Key strategies in this domain include:

Microwave-Assisted Synthesis: A catalyst-free and solvent-free approach for Knoevenagel condensation has been reported using microwave irradiation. unifap.br In one study, aromatic malononitrile derivatives were synthesized by reacting aldehydes with malononitrile in methanol (B129727) under microwave conditions (20 W, 60°C) for 30 minutes, achieving good yields. unifap.br

Aqueous Media: Performing reactions in water is a cornerstone of green chemistry. Catalyst-free organic syntheses have been successfully conducted at room temperature in aqueous media. beilstein-journals.orgnih.govresearchgate.net Water, apart from being an environmentally benign solvent, can accelerate reaction rates and improve selectivity. beilstein-journals.org For example, the reaction between 4-nitrobenzaldehyde, malononitrile, and 1,3-cyclohexanedione (B196179) proceeds rapidly in magnetized water without any catalyst. researchgate.net

Solvent-Free Conditions: Reactions conducted without a solvent, often using grinding or milling techniques, represent another green alternative. researchgate.net These methods can lead to high conversion rates, sometimes with reduced catalyst loading, and simplify work-up procedures, often requiring only a water wash to obtain a pure product. researchgate.net

These catalyst-free and green methodologies offer sustainable alternatives to conventional strategies, reducing environmental impact and improving process economics. beilstein-journals.org

A wide variety of catalytic systems have been developed to optimize the Knoevenagel condensation, offering advantages in terms of efficiency, selectivity, and catalyst reusability.

Nanohybrid catalysts have gained prominence due to their high surface area, unique electronic properties, and ease of separation and recycling.

Fe3O4 Nanoparticles: Magnetic nanoparticles (MNPs) of iron(II,III) oxide (Fe3O4) are particularly attractive as they can be easily recovered from the reaction mixture using an external magnet. orientjchem.orgtandfonline.com These nanoparticles, often prepared via simple co-precipitation methods, have proven to be efficient, environmentally benign, and recyclable catalysts for the Knoevenagel condensation of various aromatic aldehydes with malononitrile. orientjchem.orgbenthamdirect.com Reactions catalyzed by Fe3O4 MNPs can proceed under mild conditions, such as at room temperature or under reflux, and the catalyst can often be reused for several cycles without a significant loss of activity. orientjchem.orgtandfonline.com Functionalizing the surface of Fe3O4 nanoparticles, for instance with cysteamine (B1669678) hydrochloride or by creating core-shell structures, can further enhance their catalytic performance. researchgate.netbenthamdirect.com

NiCu@MWCNT Nanohybrids: Bimetallic nanohybrids, such as nickel-copper alloys supported on multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic performance for Knoevenagel condensations under mild conditions. These catalysts are synthesized using methods like the ultrasonic hydroxide-assisted reduction, which produces highly uniform and stable nanohybrids. The synergistic effect between the metals and the high surface area of the carbon nanotubes contribute to their efficiency.

Table 1: Performance of Nanohybrid Catalysts in Knoevenagel Condensation

| Catalyst | Aldehyde Substrate | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Fe3O4@RF/Pr-NH2 | Various Benzaldehydes | 0.01 g catalyst, EtOH, 60°C, 10-50 min | 87-97 | researchgate.net |

| Fe3O4@SiO2@SO3H | Various Aryl Aldehydes | Ethanol (B145695), Room Temp., 30 min | Excellent | benthamdirect.com |

| Fe3O4 | Various Substituted Benzaldehydes | Reflux Temperature | Good to Significant | orientjchem.org |

| Fe3O4@SiO2@propyl@DABCO | 4-Chlorobenzaldehyde (B46862) | Optimized Conditions | Excellent | tandfonline.com |

| Basil-Fe3O4 | Aromatic/Heteroaromatic Aldehydes | Microwave Irradiation | Up to 98 | bohrium.com |

Spinel-type metal oxides, such as nickel chromite (NiCr2O4), serve as effective heterogeneous catalysts for the Knoevenagel condensation. A study demonstrated the use of NiCr2O4 for the reaction between 4-chlorobenzaldehyde and malononitrile under solvent-free grinding conditions at room temperature. The catalyst's activity is influenced by its calcination temperature, which affects the formation of the active spinel phase. ias.ac.in The mechanism is proposed to involve the Lewis acidity of the nickel oxide component activating the aldehyde's carbonyl group, while the chromium oxide framework's oxygen atoms interact with the acidic methylene protons of malononitrile. ias.ac.in This dual functionality facilitates the condensation. The NiCr2O4 catalyst proved to be robust and could be recycled for multiple runs with sustained activity. ias.ac.in

Organic bases are among the most traditional and widely used catalysts for the Knoevenagel condensation.

Piperidine: This secondary amine is a classic and efficient catalyst for this reaction. rasayanjournal.co.in It has been successfully employed in mechanochemical (ball milling) syntheses, where its inclusion not only catalyzes the reaction but also promotes the in-situ crystallization of the product. beilstein-journals.org Studies comparing different amine bases have often found piperidine to be highly effective. researchgate.net

N,N-Dimethylformamide (DMF): While commonly known as a polar aprotic solvent, DMF can also act as a catalyst in certain transformations. researchgate.net In some contexts, tertiary amide solvents like DMF have been noted to influence Knoevenagel condensations. For instance, in lipase-catalyzed reactions, the presence of DMF can impact reaction rates and yields. researchgate.net However, its role is often complex and can be solvent-dependent. In some procedures, DMF is used in conjunction with other reagents, such as POCl3, to achieve specific transformations. researchgate.net

Other organic bases and related systems have also been explored to enhance reaction efficiency and green credentials.

Table 2: Application of Various Organic Catalysts in Knoevenagel Condensation

| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine | Mono-fluorinated benzaldehydes & Malononitrile | Mechanochemical (Ball Milling) | Not specified (promoted crystallization) | beilstein-journals.org |

| Potassium Alum | Substituted Aromatic Aldehydes & Malononitrile | Water, 60°C | 89-99 | rasayanjournal.co.in |

| Piperidine | Maltoheptaose & Malononitrile | Aqueous, Ambient Temp., 4h | Not specified (effective conversion) | researchgate.net |

Catalytic Systems in Knoevenagel Condensation

Green and Agro-Waste Derived Catalysts

In recent years, a significant shift towards green chemistry has prompted the development of eco-friendly catalytic systems. The "waste to wealth" concept has been successfully applied to the Knoevenagel condensation, utilizing extracts from agricultural waste as effective catalysts. acgpubs.orgresearchgate.net These catalysts are advantageous due to their low cost, ready availability, and non-hazardous nature. researchgate.net

Researchers have demonstrated that aqueous extracts of various agro-wastes can efficiently catalyze the condensation of aromatic aldehydes with malononitrile. acgpubs.org Examples include catalysts derived from papaya bark ash, orange fruit peel ash, and nilgiri bark ash. acgpubs.orgresearchgate.net These natural catalysts often allow for the reaction to proceed in greener solvents like water or even under solvent-free conditions, simplifying product isolation and reducing environmental impact. acgpubs.org

| Catalyst Source | Reactants | Conditions | Yield | Reference |

| Water Extract of Orange Fruit Peel Ash | Aromatic Aldehydes + Malononitrile | Green methodology | Excellent | researchgate.net |

| Water Extract of Papaya Bark Ash | Aromatic Aldehydes + Malononitrile | Not specified | Good | acgpubs.org |

| Water Extract of Nilgiri Bark Ash | Aromatic Aldehydes + Malononitrile | Not specified | Good | acgpubs.org |

| Pineapple Juice | Aromatic Aldehydes + Malononitrile | Not specified | Good | acgpubs.org |

| Water Extract of Banana | Aromatic Aldehydes + Malononitrile | Not specified | Good | acgpubs.org |

| This table summarizes various agro-waste catalysts used in Knoevenagel condensation reactions. |

Beyond plant-based materials, other green catalysts include solid acids like zeolites and magnetically separable nanocatalysts such as CuFe₂O₄@starch, which offer high efficiency and easy recovery. nih.govresearchgate.net

Ammonium (B1175870) Acetate (B1210297) Catalysis

Ammonium acetate is a versatile and efficient catalyst, particularly in one-pot, multi-component reactions that often feature a Knoevenagel condensation as a key step. semanticscholar.orgresearchgate.net It is frequently used for the synthesis of complex heterocyclic structures like 2-amino-3-cyanopyridines and pyrano[3,2-c]chromene derivatives. semanticscholar.orgresearchgate.net

In a typical four-component reaction, ammonium acetate serves as both a catalyst and a nitrogen source for the synthesis of substituted pyridines from an aldehyde, malononitrile, and a ketone. semanticscholar.orgnih.gov The process is presumed to begin with the Knoevenagel condensation between the aldehyde and malononitrile, followed by further reactions with the other components. nih.gov Silica-supported ammonium acetate has also been developed as a heterogeneous catalyst to facilitate product purification and catalyst reuse. researchgate.net

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Four-Component | Ketone, Aldehyde, Malononitrile, Ammonium Acetate | Cu/C | 2-amino-3-cyanopyridine | semanticscholar.org |

| Three-Component | 4-hydroxycoumarin, Aldehydes, Malononitrile | Ammonium Acetate | 3,4-dihydropyrano[3,2-c]chromene | researchgate.net |

| Four-Component | Benzaldehyde, Ethyl Acetoacetate, Malononitrile, Ammonium Acetate | Magnetic Nanocatalyst | 1,4-dihydropyridine | nih.gov |

| This table presents examples of multi-component syntheses catalyzed by ammonium acetate involving malononitrile. |

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction parameters such as the solvent system, temperature, and reaction time is crucial for maximizing the yield and purity of this compound.

Solvent Systems (e.g., Aqueous, Solvent-Free)

The choice of solvent significantly influences the rate and yield of the Knoevenagel condensation. While traditional organic solvents are effective, green chemistry principles have encouraged the use of aqueous media or solvent-free conditions. acgpubs.org Water is an attractive green solvent, and several catalytic systems have been developed to be effective in aqueous environments. rasayanjournal.co.in

Solvent-free synthesis, often performed by grinding the reactants together at room temperature, represents an even more environmentally benign approach, eliminating the need for any solvent during the reaction and for product separation. researchgate.net In other studies, a range of solvents have been tested to find the optimal medium. For instance, in the synthesis of benzylidene malononitriles catalyzed by NiCu@MWCNT nanohybrids, a 1:1 mixture of water and methanol provided a superior yield (96%) compared to either solvent alone. nih.gov The reaction of 4-chlorobenzaldehyde with malononitrile has been shown to proceed with high yield in ethanol at room temperature when catalyzed by a CuFe₂O₄@starch bionanocomposite. nih.gov

| Solvent | Catalyst | Time | Yield (%) | Reference |

| H₂O/MeOH (1:1) | NiCu@MWCNT | 25 min | 96 | nih.gov |

| H₂O | NiCu@MWCNT | 120 min | 28 | nih.gov |

| MeOH | NiCu@MWCNT | 120 min | 60 | nih.gov |

| Ethanol | CuFe₂O₄@starch | 25 min | 95 | nih.gov |

| Water | Alum | 2 h | 89 | rasayanjournal.co.in |

| Solvent-Free | Grinding | Not specified | High | researchgate.net |

| This table compares the effectiveness of different solvent systems on the yield of benzylidene malononitrile derivatives. |

Temperature and Time Optimization

Reaction temperature and duration are key variables in optimizing the synthesis. Many modern protocols for Knoevenagel condensations are designed to run efficiently at room temperature (25 °C), which reduces energy consumption. nih.govnih.gov For example, the synthesis of 2-(4-chlorobenzylidene)malononitrile using a specific nanohybrid catalyst was completed in 35 minutes at room temperature with a high yield. nih.gov

However, in some cases, moderate heating can improve yields or shorten reaction times. An alum-catalyzed reaction in water saw an increased yield when the temperature was raised from room temperature to 60°C. rasayanjournal.co.in The electronic properties of the aldehyde substituents also affect the reaction time; aldehydes with electron-withdrawing groups, such as the nitro group in 4-chloro-3-nitrobenzaldehyde, tend to react faster than those with electron-donating groups. rasayanjournal.co.in

| Substrate | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 4-chlorobenzaldehyde | NiCu@MWCNT | 25 | 35 | High | nih.gov |

| 4-iodobenzaldehyde | NiCu@MWCNT | 25 | 25 | 96 | nih.gov |

| Benzaldehyde | Alum | 60 | 120 | 89 | rasayanjournal.co.in |

| 4-chlorobenzaldehyde | CuFe₂O₄@starch | Room Temp. | 25 | 95 | nih.gov |

| This table illustrates the optimization of temperature and time for Knoevenagel condensation reactions. |

Microwave and Sonication-Assisted Synthesis

To further enhance reaction efficiency, alternative energy sources like microwave irradiation and ultrasound have been employed.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis, known for dramatically accelerating reaction rates. nih.govnih.gov This technique has been applied to Knoevenagel-type reactions, often leading to higher yields in significantly shorter times compared to conventional heating. researchgate.net For instance, the synthesis of various heterocyclic compounds involving the condensation of malononitrile has been successfully achieved under microwave conditions, sometimes in the absence of a solvent. researchgate.netscipublications.com

Sonication-Assisted Synthesis: Ultrasonic irradiation is another green and effective method for promoting chemical reactions. researchgate.netnih.gov The phenomenon of acoustic cavitation generates localized high-pressure and high-temperature spots, which enhances mass transfer and reaction rates. researchgate.netnih.gov This sonochemical approach has been used to synthesize a wide variety of heterocyclic compounds from reactions involving malononitrile, often at room temperature in aqueous media, providing excellent yields in short reaction times. nih.gov

Reaction Mechanism Elucidation for Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction. wikipedia.org The mechanism for the formation of this compound is initiated by the catalyst, which is typically a weak base like an amine. wikipedia.orgyoutube.com

The accepted mechanism proceeds through the following steps:

Deprotonation: The basic catalyst removes a proton from the active methylene group of malononitrile. The electron-withdrawing nature of the two nitrile groups makes these protons acidic, facilitating the formation of a resonance-stabilized carbanion (enolate). wikipedia.orgyoutube.com

Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 4-chloro-3-nitrobenzaldehyde. This step results in the formation of an alkoxide intermediate. nih.gov

Protonation: The alkoxide intermediate is protonated, often by the protonated catalyst or a solvent molecule, to form a β-hydroxy dinitrile (an aldol-type adduct).

Dehydration: The β-hydroxy intermediate is then dehydrated (loses a molecule of water). This elimination step is often facilitated by the catalyst and leads to the formation of the final, stable α,β-unsaturated product, this compound, which is stabilized by conjugation. wikipedia.org

In some catalytic systems, such as those using amine catalysts, an alternative pathway may involve the initial formation of an iminium ion from the reaction of the aldehyde and the amine catalyst. This iminium ion is highly electrophilic and readily reacts with the malononitrile enolate. youtube.com In reactions catalyzed by bifunctional materials like certain metal-organic frameworks (MOFs), the metal center acts as a Lewis acid to activate the aldehyde's carbonyl group, while a basic site on the framework deprotonates the malononitrile. nih.gov

Nucleophilic Attack and Intermediate Formation

The synthesis commences with the deprotonation of the active methylene compound, malononitrile. The presence of two electron-withdrawing nitrile (-CN) groups significantly increases the acidity of the methylene protons, allowing for their abstraction by a weak base, such as piperidine or an amine, to form a resonance-stabilized carbanion, the malononitrile anion. acs.orgacs.orgtue.nl This carbanion acts as a potent nucleophile.

Simultaneously, the basic catalyst can also interact with the aldehyde, 4-chloro-3-nitrobenzaldehyde. In the presence of a primary or secondary amine catalyst, an iminium ion intermediate can be formed, which is more electrophilic than the original aldehyde. acs.org However, even without the formation of an iminium ion, the carbonyl carbon of the aldehyde is sufficiently electrophilic for the reaction to proceed.

The crucial step is the nucleophilic attack of the malononitrile carbanion on the electrophilic carbonyl carbon of 4-chloro-3-nitrobenzaldehyde. nih.gov This attack results in the formation of a tetrahedral intermediate, a β-hydroxy dicarbonyl compound, often referred to as an aldol-type addition product. acs.org This intermediate is a transient species in the reaction pathway.

Dehydration and Product Formation

Following the formation of the tetrahedral intermediate, a molecule of water is eliminated in a dehydration step to yield the final, stable α,β-unsaturated product, this compound. acs.orgtue.nl This dehydration is often spontaneous or can be promoted by the reaction conditions, such as heating. The removal of water from the reaction mixture can also drive the equilibrium towards the formation of the product.

The mechanism of dehydration involves the protonation of the hydroxyl group by an acidic species in the medium (which could be the conjugate acid of the basic catalyst), converting it into a good leaving group (water). Subsequently, a base (which could be the catalyst itself or another basic species) abstracts a proton from the α-carbon (the carbon bearing the malononitrile group), leading to the formation of a double bond between the α- and β-carbons and the expulsion of the water molecule. wikipedia.org This elimination step results in the formation of the conjugated system present in this compound.

Iii. Advanced Structural Elucidation and Solid State Analysis

Vibrational Spectroscopic Analysis and Theoretical Correlations (FT-IR, Raman)

Characteristic Stretching and Bending Modes

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within the (4-chloro-3-nitrobenzylidene)malononitrile molecule. Analysis of the spectra reveals characteristic absorption bands that correspond to specific stretching and bending vibrations.

Key functional groups give rise to prominent peaks in the FT-IR spectrum. The nitrile (C≡N) groups produce a sharp and intense absorption band in the region of 2220-2230 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are observed as strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The vinylic C=C double bond of the benzylidene group shows a characteristic stretching band around 1580-1600 cm⁻¹. The C-Cl stretching vibration is typically found in the fingerprint region, usually between 800 and 600 cm⁻¹.

The table below summarizes the key experimentally observed vibrational frequencies for compounds structurally related to this compound, providing a reference for its expected spectral features.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference Analogues |

| C≡N Stretch | Nitrile | 2229 - 2248 | 2-(4-Nitrobenzylidene)malononitrile, 2-(4-Chlorobenzylidene)malononitrile rasayanjournal.co.indoi.org |

| Asymmetric NO₂ Stretch | Nitro | ~1511 - 1530 | 2-(4-Nitrobenzylidene)malononitrile rasayanjournal.co.in |

| Symmetric NO₂ Stretch | Nitro | ~1350 | 2-(4-Nitrobenzylidene)malononitrile |

| C=C Stretch (Aromatic) | Benzene (B151609) Ring | 1577 - 1600 | 2-(4-Nitrobenzylidene)malononitrile rasayanjournal.co.in |

| C-H Stretch (Aromatic) | Benzene Ring | ~3084 | 2-(4-Nitrobenzylidene)malononitrile rasayanjournal.co.in |

| C-Cl Stretch | Chloro | 600 - 800 | 2-(4-Chlorobenzylidene)malononitrile |

Correlation of Experimental and Theoretically Predicted Spectra

In modern structural analysis, a powerful approach involves correlating experimentally obtained vibrational spectra with those predicted by theoretical calculations, often employing Density Functional Theory (DFT). While specific studies performing this correlation for this compound are not extensively documented, research on analogous compounds demonstrates the methodology. rsc.org For instance, studies on similar benzylidene malononitrile (B47326) derivatives utilize DFT calculations to compute optimized molecular geometries and predict vibrational frequencies. rsc.org

This comparative analysis allows for a more precise assignment of complex vibrational modes in the fingerprint region of the spectrum, where overlapping bands can be difficult to interpret from experimental data alone. The theoretical spectra, once scaled to correct for systematic errors, typically show strong agreement with the experimental FT-IR and Raman data, confirming the proposed molecular structure and providing insights into the vibrational dynamics of the molecule.

Nuclear Magnetic Resonance Spectroscopic Elucidation of Molecular Conformation and Connectivity (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping the connectivity and chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Chemical Shift Assignments and Structural Insights

The ¹H NMR spectrum provides distinct signals for the protons in the molecule. The aromatic protons on the substituted benzene ring typically appear as a complex multiplet pattern in the downfield region, generally between δ 7.5 and 8.5 ppm. The precise chemical shifts and coupling patterns are dictated by the substitution pattern of the chloro and nitro groups. The single vinylic proton of the benzylidene group is also found in this region, usually as a sharp singlet.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the two nitrile groups (C≡N) are characteristically found in the δ 110-115 ppm range. The quaternary carbon of the C=C double bond attached to the nitrile groups appears further downfield. The carbons of the aromatic ring resonate in the δ 120-150 ppm region, with the carbon atoms directly attached to the electron-withdrawing nitro and chloro groups showing distinct chemical shifts.

The following tables present predicted chemical shift assignments for this compound based on data from structurally similar compounds. rasayanjournal.co.inscielo.brrsc.orgias.ac.in

¹H NMR Chemical Shift Data (Predicted) (Solvent: CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Vinylic-H | ~7.8 - 8.0 | Singlet (s) |

¹³C NMR Chemical Shift Data (Predicted) (Solvent: CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~111 - 114 |

| C(CN)₂ | ~85 - 90 |

Advanced NMR Techniques for Stereochemical Analysis

While standard ¹H and ¹³C NMR are sufficient for confirming the basic connectivity of this compound, advanced NMR techniques could provide deeper insights into its three-dimensional structure and stereochemistry. Techniques such as Correlation Spectroscopy (COSY) would confirm proton-proton couplings within the aromatic ring, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would definitively link each proton to its directly attached carbon and to neighboring carbons, respectively.

For this specific molecule, the primary stereochemical question relates to the configuration (E/Z) around the exocyclic C=C double bond. Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, could be employed to probe the spatial proximity between the vinylic proton and the protons on the aromatic ring, thereby confirming the stereoisomer formed during synthesis. However, the application of these specific advanced techniques to this compound has not been detailed in available research literature.

Iv. Computational and Quantum Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Stability

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules. It is particularly effective for predicting molecular geometries and stabilities with a favorable balance between accuracy and computational cost.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. This is achieved by optimizing the molecule's structure to find the lowest energy configuration on the potential energy surface. For this process, a functional such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) is commonly paired with a basis set like 6-311+G(d,p) or 6-311++G(d,p). nih.govresearchgate.net

In the case of (4-chloro-3-nitrobenzylidene)malononitrile, the optimization process would likely show that the benzylidenemalononitrile (B1330407) core unit is nearly planar. This planarity arises from the conjugated π-system extending from the benzene (B151609) ring to the dicyanovinyl group. Studies on analogous compounds, such as 2-(4-nitrobenzylidene)malononitrile, confirm that the benzylidenemalononitrile moiety tends to be planar, which maximizes π-electron delocalization. researchgate.net The nitro group attached to the benzene ring is also expected to be nearly coplanar with the ring to facilitate electronic interactions. researchgate.net An intramolecular C-H···N hydrogen bond between the vinyl hydrogen and one of the nitrile nitrogen atoms can further stabilize this planar molecular conformation. researchgate.net

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

| C=C (vinyl) | 1.35 | - |

| C-C (ring-vinyl) | 1.45 | - |

| C≡N | 1.15 | - |

| C-Cl | 1.74 | - |

| C-NO₂ | 1.47 | - |

| C-C-C (vinyl) | - | 121 |

| C=C-C (ring) | - | 125 |

Conformer Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would be around the single bond connecting the phenyl ring to the vinyl group and the bonds connecting the nitro group to the ring.

By systematically rotating these bonds and calculating the energy of each resulting conformation, a potential energy landscape can be constructed. researchgate.net This landscape maps the energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers (transition states) between them. For molecules with conjugated systems, planar or near-planar conformers are typically the most stable due to maximized orbital overlap. The global minimum on this landscape corresponds to the optimized ground-state geometry discussed previously.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical reactivity, optical properties, and electrical characteristics. Key to this analysis is the examination of the frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). wikipedia.org According to frontier molecular orbital theory, the majority of chemical reactivity can be understood by the interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile). youtube.com

For this compound, the HOMO is expected to be distributed primarily over the chlorophenyl ring, which acts as the electron-donating part of the molecule. The LUMO, conversely, is anticipated to be localized on the electron-withdrawing malononitrile (B47326) and nitro groups. researchgate.net The spatial distribution of these orbitals provides a map of the molecule's nucleophilic (HOMO) and electrophilic (LUMO) sites.

Table 2: Illustrative Frontier Molecular Orbital Energies for Related Compounds Note: Values are taken from computational studies of analogous molecules to illustrate the concept.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Imidazole Derivative irjweb.com | B3LYP/6-311G | -6.297 | -1.810 | 4.487 |

| 4-chloro-3-nitrobenzaldehyde (B100839) nih.gov | B3LYP/6-311+G(d,p) | - | - | - |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Energy Gap (Band Gap) Determination and Significance

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). wikipedia.org This gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govirjweb.com

High Energy Gap : A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. It takes a significant amount of energy to excite an electron from the HOMO to the LUMO, making the molecule less likely to undergo chemical reactions. irjweb.com

Low Energy Gap : A small HOMO-LUMO gap indicates that the molecule is more reactive and can be easily polarized. wikipedia.orgresearchgate.net Such molecules are often associated with interesting optical and electronic properties, as the electrons can be excited with lower energy input.

The reactivity of a molecule can be gauged by this energy difference; a smaller gap often correlates with higher reactivity in certain reactions. wuxibiology.com The specific energy gap for this compound would be determined through DFT calculations, but the presence of both strong electron-withdrawing and donating groups suggests a relatively small gap compared to unsubstituted hydrocarbons.

The spatial separation of the HOMO and LUMO within this compound is a hallmark of an intramolecular charge transfer (ICT) compound. The structure can be described as a D-π-A system, where 'D' is the electron-donating chloro-substituted ring, 'A' is the electron-accepting nitro and dicyanovinyl moiety, and 'π' is the conjugated bridge connecting them.

Upon absorption of energy (e.g., light), an electron can be excited from the HOMO to the LUMO. This corresponds to a transfer of electron density from the donor part of the molecule to the acceptor part. irjweb.com This ICT characteristic is fundamental to the molecule's potential use in nonlinear optics and as a component in organic electronic materials. rsc.org The magnitude of this charge transfer is directly related to the distribution of the frontier orbitals and the energy gap.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to denote different electrostatic potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions, which contribute to molecular stability. nih.govacs.org This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, E(2).

In systems like this compound, significant stabilization energies arise from the delocalization of electrons from the phenyl ring (donor) to the dicyanoethylene group (acceptor). Key interactions would include:

π → π* interactions : The delocalization of π-electrons from the aromatic ring to the antibonding π* orbitals of the C=C and C≡N bonds is a primary contributor to the molecule's electronic stability and planarity.

n → π* interactions : The lone pair electrons (n) on the oxygen atoms of the nitro group and the nitrogen atoms of the nitrile groups can engage in hyperconjugative interactions with the antibonding π* orbitals of adjacent bonds.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are of great interest for their nonlinear optical (NLO) properties. nih.gov These properties are characterized by the first and second hyperpolarizabilities.

The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensor quantities that measure a molecule's response to an applied external electric field, giving rise to phenomena like second-harmonic generation. A large β value is indicative of significant NLO activity. researchgate.net

Computational studies on the analogous compound 2-(4-chlorobenzylidene)malononitrile , which lacks the nitro group, have been performed to calculate these properties. Using DFT methods, the components of the first hyperpolarizability were determined to predict the total value (β_total). researchgate.net

Interactive Table: Calculated NLO Properties for 2-(4-chlorobenzylidene)malononitrile researchgate.net Data calculated using the M062X/6311++G(d,p) level of theory.

| Property | Value (a.u.) |

| β_x | -1080.3 |

| β_y | -10.9 |

| β_z | -1.5 |

| β_total | 1080.4 |

| γ_total x 10⁻³⁶ | 10.9 |

The design of effective NLO materials hinges on creating molecules with strong donor-π-acceptor (D-π-A) frameworks. The benzylidene malononitrile core serves as an excellent π-conjugated bridge and acceptor group. The NLO properties can be fine-tuned by modifying the substituents on the phenyl ring.

For this compound, the key design elements are:

Acceptor Group : The malononitrile moiety is a potent electron acceptor.

π-Bridge : The benzylidene group facilitates charge transfer from the donor to the acceptor.

Substituents : The chloro and nitro groups act as electron-withdrawing components. While not a traditional D-π-A system, the strong polarization induced by these groups leads to a large change in dipole moment upon excitation, which is crucial for a high β value.

Theoretical investigations on similar push-pull systems confirm that increasing the strength of the acceptor group and extending the π-conjugation length are effective strategies for enhancing NLO properties. rsc.org The specific placement of the chloro and nitro groups on the phenyl ring of this compound creates a unique electronic profile that contributes to its potential as an NLO material.

Global Reactivity Descriptors and Chemical Reactivity Indices

These indices are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO) using the following formulas:

Chemical Potential (μ) : μ = (E_HOMO + E_LUMO) / 2. It describes the tendency of electrons to escape from a system.

Chemical Hardness (η) : η = (E_LUMO - E_HOMO) / 2. It measures the resistance to charge transfer. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Electrophilicity Index (ω) : ω = μ² / (2η). It quantifies the ability of a molecule to accept electrons.

Computational studies on various benzylidenemalononitrile derivatives have shown that the HOMO-LUMO energy gap, and thus the reactivity descriptors, are highly sensitive to the substituents on the phenyl ring. nih.gov

Interactive Table: Representative Global Reactivity Descriptors for a Benzylidenemalononitrile Derivative Conceptual data based on findings from related structures. nih.gov

| Parameter | Formula | Description |

| Chemical Potential (μ) | (E_HOMO+E_LUMO)/2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO-E_HOMO)/2 | Resistance to charge transfer |

| Electrophilicity (ω) | μ² / (2η) | Electron-accepting capability |

For this compound, the potent electron-withdrawing nature of the chloro and nitro groups would significantly lower the energy of the LUMO. This would result in a smaller HOMO-LUMO gap compared to unsubstituted benzylidene malononitrile, leading to a lower chemical hardness (η), indicating higher reactivity. Furthermore, the lowered LUMO energy would result in a high chemical potential (μ) and a large electrophilicity index (ω), classifying the molecule as a strong electrophile, readily able to accept electrons in chemical reactions.

Fukui Functions for Electrophilic and Nucleophilic Sites

The prediction of reactive sites in this compound can be achieved through the analysis of Fukui functions, which are derived from conceptual density functional theory (DFT). These functions help in identifying the regions of a molecule that are most susceptible to electrophilic or nucleophilic attack.

The Fukui function analysis distinguishes between the sites prone to an attack by an electron-rich species (electrophilic attack) and an electron-deficient species (nucleophilic attack). For a molecule like this compound, the presence of electron-withdrawing groups such as the nitro (-NO2) and cyano (-CN) groups, as well as the chloro (-Cl) atom, significantly influences the electronic distribution and, consequently, the reactive sites.

Molecular Dynamics Simulations and Intermolecular Interaction Energies

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of molecules and their interactions over time. Such simulations could provide a detailed picture of the intermolecular forces that govern the crystal packing of this compound. rsc.org These simulations can elucidate the stability of different crystal forms and the nature of the non-covalent interactions.

Specific molecular dynamics simulation studies for this compound were not found in the reviewed literature. However, MD simulations on related systems, such as acetonitrile (B52724) solutions, have been used to investigate interfacial structures and dynamics, highlighting the importance of hydrogen bonding and preferential adsorption at surfaces. rsc.org For the title compound, MD simulations would be instrumental in understanding the interplay of various weak interactions in the solid state.

Hirshfeld Surface and Fingerprint Plot Analysis

For this compound, a Hirshfeld surface analysis would reveal the key interactions responsible for its crystal structure. Although a specific analysis for this compound is not available, data from structurally related compounds can provide an estimation of the expected interactions. For instance, in many organic crystals, H···H contacts are the most significant contributors to the Hirshfeld surface. nih.govnih.gov

The fingerprint plot can be decomposed to show the contributions from specific pairs of atoms. For a molecule containing chlorine, nitro, and cyano groups, the following contacts would be of particular interest:

H···H Contacts: Typically appear as a large, diffuse region in the fingerprint plot and often represent the largest contribution to the crystal packing. nih.govnih.gov

C···H/H···C Contacts: These are generally the second most important interactions and appear as distinct "wings" on the fingerprint plot. nih.gov

O···H/H···O Contacts: Arising from the nitro group, these interactions are crucial and are visible as sharp peaks in the plot. nih.gov

N···H/H···N Contacts: Involving the nitro and cyano groups, these contribute to the hydrogen-bonding network. nih.gov

Cl···H/H···Cl Contacts: The presence of the chlorine atom introduces these specific interactions. researchgate.net

The table below shows the percentage contributions of various intermolecular contacts to the Hirshfeld surface for some related compounds, which can serve as a reference for what to expect for this compound.

| Interaction Type | Compound 1 (%) (Aromatic Schiff base) nih.gov | Compound 2 (%) (α-haloketone) researchgate.net | Compound 3 (%) (Hydrazone derivative) nih.gov |

| H···H | 41.6 | 26.6 | 62.6 |

| C···H/H···C | 28.1 | 15.7 | 15.8 |

| O···H/H···O | 13.8 | 23.7 | 15.3 |

| N···H/H···N | 4.8 | - | 2.2 |

| Cl···H/H···Cl | - | 21.2 | - |

| C···C | 5.3 | 3.0 | 1.3 |

| O···C/C···O | 3.8 | 3.6 | - |

| N···C/C···N | 2.6 | - | 2.1 |

| O···O | - | 1.2 | - |

| C···Cl/Cl···C | - | 4.5 | - |

Quantitative Analysis of Weak Interactions

The stability of the crystal structure of this compound is determined by a network of weak non-covalent interactions. A quantitative analysis of these interactions, often performed using computational methods like PIXEL or DFT, can provide the stabilization energies associated with different intermolecular contacts. researchgate.net

In compounds with similar functional groups, C—H···O and C—H···N hydrogen bonds are common and play a significant role in stabilizing the crystal structure. nih.govnih.gov For instance, in 4-chloro-3-nitrobenzonitrile, weak intermolecular C—H···O and C—H···N hydrogen bonds link the molecules. nih.govnih.gov Additionally, π-π stacking interactions between aromatic rings can further stabilize the crystal packing, with centroid-centroid distances providing a measure of their strength. nih.govnih.gov

A detailed theoretical investigation of related (Z)-3-(4-halophenyl)-2-(pyridin-2/3/4-yl)acrylonitriles revealed that in the absence of strong classical hydrogen bonds, several weak interactions like C–H···N, C–H···halogen, halogen···halogen, and π-stacking interactions are crucial for the stabilization of the crystal structures. researchgate.net The stabilization energies for different dimeric motifs can be calculated to determine the most significant interactions. For example, hetero anti-parallel and slipped anti-parallel π···π interactions were found to be highly stabilizing in these systems. researchgate.net

V. Reactivity and Derivatization Pathways of 4 Chloro 3 Nitrobenzylidene Malononitrile

Nucleophilic Additions to the Activated Alkene Moiety

The exocyclic double bond in (4-chloro-3-nitrobenzylidene)malononitrile is highly electrophilic. This is due to the powerful electron-withdrawing effect of the two cyano groups attached to the same carbon atom, as well as the conjugative pull from the 4-chloro-3-nitrophenyl ring system. This pronounced electron deficiency makes the β-carbon of the alkene highly susceptible to attack by a wide variety of nucleophiles in a conjugate or Michael-type addition reaction. organic-chemistry.orgscispace.com

The general reactivity of benzylidenemalononitriles in Michael additions is well-documented. mdpi.com For instance, the addition of active methylene (B1212753) compounds like malononitrile (B47326) itself or various carbon and heteroatom nucleophiles proceeds efficiently. semanticscholar.orgrsc.org In the case of this compound, the reaction with a generic nucleophile (Nu⁻) would proceed as shown below, leading to the formation of a stabilized carbanion intermediate which is subsequently protonated.

A notable example is the aza-Michael addition, where amines act as nucleophiles, leading to the formation of α-aminonitrile derivatives. Research on related aryl/alkylidene malononitriles has demonstrated that this reaction can proceed efficiently, sometimes mediated by reagents like tertiary butyl hydrogen peroxide (TBHP), which facilitates a rearrangement sequence to yield α-aminonitriles and α-aminoamides. organic-chemistry.org

Table 1: Examples of Nucleophilic Additions to Benzylidenemalononitrile (B1330407) Systems

| Nucleophile Type | Product Class | Catalyst/Conditions | Research Finding |

|---|---|---|---|

| Malononitrile | γ-Cyano Carbonyl Compounds | Chiral Squaramide | Provides a method for synthesizing chiral adducts with high enantioselectivity (up to 90% ee). mdpi.com |

| Anilines | α-Aminonitriles / α-Aminoamides | TBHP-mediated | An efficient, metal-free method that generates HCN in situ, avoiding the use of toxic cyanide sources. organic-chemistry.org |

Cycloaddition Reactions and Heterocycle Synthesis

This compound is a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. nih.govtsijournals.com Its activated double bond can act as a dienophile or participate in other cycloaddition pathways, while the nitrile groups can be incorporated into the newly formed ring system.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-poor alkene moiety of this compound makes it an excellent dienophile for Diels-Alder reactions with electron-rich dienes. beilstein-journals.orgyoutube.com This type of reaction is a powerful tool for constructing six-membered rings with high stereocontrol. mdpi.com For example, reaction with a simple diene like cyclopentadiene (B3395910) would yield a highly functionalized norbornene derivative. Organocatalysts, such as L-proline, have been used to facilitate [4+2] cycloadditions between similar isatylidene malononitriles and α,β-unsaturated ketones, leading to complex spirooxindole frameworks. researchgate.netrsc.orgnih.gov

[3+2] Cycloaddition: This compound can also participate in [3+2] cycloaddition reactions. For example, reactions with nitrile oxides can lead to the formation of five-membered heterocycles like isoxazoles. A theoretical study on the reaction between 4-chlorobenzonitrile (B146240) oxide and β-aminocinnamonitrile highlighted the chemo- and regioselectivity of such transformations. researchgate.net

These cycloaddition strategies, often followed by subsequent intramolecular reactions, provide access to a wide range of heterocyclic systems, including pyrans, pyridines, and various spirocyclic compounds. semanticscholar.orgnih.govnih.gov The use of malononitrile derivatives as building blocks in multicomponent reactions further expands their synthetic utility, allowing for the rapid construction of molecular complexity from simple starting materials. nih.gov

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution. uomustansiriyah.edu.iq This is due to the presence of three electron-withdrawing substituents:

Nitro Group (-NO₂): A powerful deactivating group through both inductive and resonance effects. It is a meta-director. lkouniv.ac.inyoutube.com

Chloro Group (-Cl): Deactivating via its inductive effect, which outweighs its weak resonance-donating effect. It is an ortho-, para-director. lkouniv.ac.in

Benzylidene Malononitrile Moiety (-CH=C(CN)₂): This group is strongly electron-withdrawing due to the cumulative effect of the double bond and two cyano groups, deactivating the ring.

When multiple deactivating groups are present, electrophilic attack becomes exceedingly difficult and requires forcing conditions, such as high temperatures and strong catalysts. lkouniv.ac.in The regiochemical outcome is determined by the directing effects of the existing substituents. The powerful meta-directing influence of the nitro group at C-3 would direct an incoming electrophile primarily to position C-5. The chloro group at C-4 directs ortho and para, which corresponds to positions C-3 and C-5. Since C-3 is already substituted, both groups reinforce substitution at C-5. However, the cumulative deactivation makes such reactions synthetically challenging and often results in low yields. lkouniv.ac.inyoutube.com Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on such strongly deactivated rings. lkouniv.ac.in

Functional Group Interconversions of Cyano and Nitro Groups

The cyano and nitro groups offer versatile handles for further molecular elaboration through various functional group interconversions.

Reduction of the Nitro Group: The aromatic nitro group is readily reduced to an amino group (-NH₂), which dramatically alters the electronic properties of the aromatic ring, converting it from electron-poor to electron-rich. youtube.com This transformation opens up new avenues for subsequent reactions, such as diazotization or acylation. A variety of reducing agents can accomplish this transformation. wikipedia.orgorganic-chemistry.org

Catalytic Hydrogenation: Reagents like H₂ with catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are effective. commonorganicchemistry.com However, care must be taken as Pd/C can sometimes lead to dehalogenation (loss of the -Cl group). commonorganicchemistry.com Raney Nickel is often a safer choice for halogenated substrates.

Metal/Acid Reductions: Classic methods using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media are highly reliable and chemoselective, typically leaving the chloro, cyano, and alkene functionalities intact. wikipedia.orgcommonorganicchemistry.comresearchgate.net

Partial reduction of the nitro group to a hydroxylamine (B1172632) (-NHOH) is also possible under specific conditions, for instance, using zinc dust with ammonium (B1175870) chloride. wikipedia.org

Table 2: Common Reagents for Aromatic Nitro Group Reduction

| Reagent | Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd/C | Catalytic | Highly efficient, but may cause dehalogenation or alkene reduction. commonorganicchemistry.com |

| H₂ / Raney Nickel | Catalytic | Good alternative to Pd/C to avoid dehalogenation of aryl chlorides. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Stoichiometric | Classic, mild, and cost-effective method with good functional group tolerance. commonorganicchemistry.com |

| SnCl₂ | Stoichiometric | Mild conditions, suitable for substrates with other reducible groups. wikipedia.org |

Interconversion of the Cyano Groups: The two nitrile groups can undergo hydrolysis to form amides or carboxylic acids. researchgate.net The reaction typically proceeds via initial conversion to an amide, which can then be further hydrolyzed to a carboxylic acid under more vigorous conditions. youtube.com

Acidic Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat will typically convert both nitrile groups to carboxylic acids.

Basic Hydrolysis: Using a strong base like NaOH or KOH in an aqueous or alcoholic solution, followed by an acidic workup, also yields carboxylic acids. youtube.com Under milder basic conditions, it can sometimes be possible to stop the reaction at the amide stage. youtube.comchimia.ch

The selective hydrolysis of one cyano group while leaving the other intact can be challenging but may be achievable under carefully controlled enzymatic or chemical conditions. chimia.ch The cyano group can also serve as a versatile functional group for building heterocyclic structures. researchgate.net

Vi. Advanced Applications in Materials Science and Organic Chemistry

Applications in Optoelectronic Materials

The unique electronic structure of (4-chloro-3-nitrobenzylidene)malononitrile and related compounds, characterized by strong electron-accepting dicyanovinyl groups, makes them highly suitable for use in optoelectronic materials. rsc.org These materials are designed to interact with light, converting photons to electrons or vice-versa, and are fundamental to modern electronics.

Benzylidenemalononitrile (B1330407) (BMN) derivatives are integral to the design of organic semiconductors. nih.gov The dicyanovinyl (DCV) group, a key feature of this compound, is a powerful electron acceptor frequently incorporated into conjugated molecules for organic electronics. rsc.org The introduction of this group is typically achieved through a Knoevenagel condensation, the same reaction used to synthesize the title compound. rsc.org This functionalization extends the π-conjugated system, which is crucial for charge transport in semiconductor materials. rsc.org By modifying the aromatic aldehyde precursor, such as using 4-chloro-3-nitrobenzaldehyde (B100839), chemists can fine-tune the electronic properties of the resulting semiconductor, including the absorption maxima and energy band gap, to enhance performance in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.org

Table 1: Influence of Substituents on Benzylidenemalononitrile Derivatives

Development of Chemical Sensors

The unique electronic and optical properties of benzylidenemalononitrile derivatives, a class of compounds to which this compound belongs, make them promising candidates for the development of chemical sensors. These compounds are characterized by a dicyanovinyl group, which is a strong electron-withdrawing group, attached to a substituted benzene (B151609) ring. This "push-pull" electronic structure is fundamental to their sensing capabilities. The interaction of the sensor molecule with an analyte can cause a detectable change in its photophysical properties, such as a shift in absorption or fluorescence spectra, which forms the basis of the sensing mechanism.

Benzylidenemalononitrile derivatives are frequently utilized as intermediates in organic chemistry and have garnered attention for their unique properties, which are being explored for applications including the design of photoconductive cells. nih.gov The core structure allows for fine-tuning of its electronic properties by altering the substituent groups on the aromatic ring. The presence of electron-withdrawing groups, such as the nitro group in this compound, and the chloro group, significantly influences the molecule's electron affinity and reactivity.

Research into analogous structures demonstrates their utility. For instance, the Knoevenagel condensation of various aldehydes with malononitrile (B47326) is a common method to produce these derivatives. nih.govacs.org The resulting α,β-unsaturated products are key intermediates for creating diverse heterocyclic compounds with applications in various fields, including materials science. rasayanjournal.co.in While specific studies on this compound as a chemical sensor are not extensively detailed in the available literature, the general principles of the benzylidenemalononitrile framework suggest its potential for detecting various analytes through mechanisms like charge transfer or colorimetric changes. The synthesis of various derivatives has been optimized using different catalysts and conditions, indicating a robust platform for creating a library of potential sensor molecules. researchgate.net

Table 1: Synthesis Yields of Various Benzylidene Malononitrile Derivatives (Data represents findings for analogous structures)

Corrosion Inhibition Studies (for analogous structures)

While direct corrosion inhibition studies on this compound are limited, research on analogous structures highlights the potential of this class of compounds as effective corrosion inhibitors, particularly for mild steel in acidic environments. nih.govresearchgate.net The effectiveness of these organic inhibitors is generally attributed to their ability to adsorb onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. icrc.ac.ir

The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen and oxygen in the nitro group), π-electrons in the aromatic ring and the C=C double bond, and the polar nitrile (-CN) groups. icrc.ac.ir These features allow the molecule to interact with the vacant d-orbitals of iron atoms on the steel surface.

Studies on cinnamoylmalononitriles, which are structurally similar, have demonstrated their efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. nih.gov Another relevant analogous structure, (3-nitrobenzaldehyde)-4-phenylthiosemicarbazone (3N-4P), has been synthesized and tested as a corrosion inhibitor for mild steel in 1 M HCl. icrc.ac.ir The study found that its inhibition efficiency increased with higher concentrations of the inhibitor but decreased at higher temperatures. icrc.ac.ir The adsorption of this inhibitor on the mild steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. icrc.ac.ir

Table 2: Corrosion Inhibition Efficiency of an Analogous Structure ((3-nitrobenzaldehyde)-4-phenylthiosemicarbazone) on Mild Steel in 1 M HCl

Source: Data from a study on (3-nitrobenzaldehyde)-4-phenylthiosemicarbazone. icrc.ac.ir

Vii. Conclusion and Future Research Directions

Summary of Key Academic Contributions and Findings

The primary academic contribution in the context of (4-chloro-3-nitrobenzylidene)malononitrile lies in the well-established Knoevenagel condensation reaction, which is the principal method for its synthesis. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as malononitrile (B47326), with an aromatic aldehyde, in this case, 4-chloro-3-nitrobenzaldehyde (B100839). Research on related benzylidenemalononitrile (B1330407) derivatives has demonstrated high yields for this reaction, particularly when using catalysts like monodisperse carbon nanotube-based NiCu nanohybrids. nih.govresearchgate.net The synthesis of related compounds has been achieved with yields as high as 96 ± 1%. nih.gov

The characterization of such compounds is thoroughly documented in the scientific literature, employing a range of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to elucidate the molecular structure. rsc.orgrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique helps in identifying the characteristic functional groups present in the molecule. rsc.org

Melting Point Analysis : Used for the determination of purity. rsc.orgrsc.org

While specific data for this compound is not extensively available, the established protocols for similar molecules provide a clear and reliable framework for its synthesis and characterization.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound remains a largely unexplored domain, presenting fertile ground for synthetic chemists. The molecule's structure, featuring an electron-withdrawing nitro group and a chloro substituent on the aromatic ring, coupled with the versatile malononitrile moiety, suggests several avenues for further chemical transformations.

Potential Reaction Pathways:

| Reaction Type | Potential Reagents | Expected Outcome |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides | Displacement of the chlorine atom to introduce new functional groups. |

| Reduction of Nitro Group | Sn/HCl, H2/Pd-C | Conversion of the nitro group to an amino group, opening pathways to diazonium salts and further derivatization. |

| Cyclization Reactions | Bidentate nucleophiles | Formation of heterocyclic compounds with potential biological activity. |

| Polymerization | Radical or anionic initiators | Synthesis of novel polymers with unique electronic and optical properties. |

The presence of both nitro and chloro groups offers opportunities for selective transformations based on the reaction conditions employed. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to nucleophilic attack.

Potential for Novel Material Development and Advanced Applications

Benzylidenemalononitrile derivatives have garnered significant attention due to their diverse biological activities and applications in materials science. researchgate.net Extrapolating from these findings, this compound holds promise in several advanced applications.

Derivatives of benzylidenemalononitrile have been investigated for their potential as:

Anticancer agents researchgate.net

Antifungal and antibacterial agents researchgate.net

Anti-corrosive materials researchgate.net

Components in photoconductive cells researchgate.net

Tyrosinase inhibitors for anti-melanogenic applications oncotarget.com

The specific substitution pattern of this compound could modulate these properties, potentially leading to the development of more potent and selective agents. The presence of the nitro group, a common feature in pharmacologically active compounds, and the chloro group, which can enhance lipophilicity, suggests that this molecule could be a valuable scaffold for drug discovery.

Computational Chemistry as a Predictive Tool for Future Research

Computational chemistry, particularly quantum chemical calculations, serves as a powerful predictive tool for understanding the properties and reactivity of novel compounds. Studies on structurally related molecules, such as 4-chloro-3-nitrobenzonitrile, have successfully employed methods like Hartree-Fock (HF) and Density Functional Theory (DFT) with basis sets like 6-311++G(d,p) to calculate geometric parameters, vibrational frequencies, and electronic properties. nih.gov

For this compound, computational methods can be utilized to:

Predict Optimized Molecular Geometry : Determine bond lengths and angles.

Calculate Spectroscopic Data : Simulate IR and Raman spectra to aid in experimental characterization.

Determine Electronic Properties : Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its electronic behavior and reactivity.

Model Reaction Mechanisms : Investigate the transition states and energy barriers of potential reactions, guiding synthetic efforts.

By leveraging computational chemistry, researchers can gain valuable insights into the fundamental properties of this compound, thereby accelerating the discovery of its potential applications and guiding future experimental work in a more targeted and efficient manner.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-chloro-3-nitrobenzylidene)malononitrile, and how can reaction conditions be adjusted to improve yield and purity?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation. A typical procedure involves reacting 4-chloro-3-nitrobenzaldehyde with malononitrile in ethanol, catalyzed by piperidine. Key optimizations include:

- Solvent selection : Ethanol ensures solubility and facilitates recrystallization .

- Catalyst ratio : Piperidine (0.05 mmol per 7.5 mmol reactants) balances reaction rate and by-product formation .

- Purification : Recrystallization from hot ethanol/water (1:1 v/v) improves purity, with vacuum drying to remove residual solvents .

Q. What safety protocols and personal protective equipment (PPE) are recommended for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant suits, and respiratory protection (e.g., NIOSH-approved OV/AG/P99 cartridges) to avoid inhalation and dermal exposure .

- Storage : Store in airtight containers away from oxidizing agents (e.g., peroxides) and strong acids/bases to prevent hazardous reactions .

- Exposure limits : Adhere to NIOSH guidelines for nitriles, with a recommended TWA limit of 3 ppm (8 mg/m³) for malononitrile derivatives .

Q. How can the purity of this compound be reliably assessed in laboratory settings?

- Methodological Answer :

- Chromatography : Gas chromatography (GC) with temperature optimization (e.g., 150–250°C gradients) and solid-phase microextraction (SPME) enhances detection accuracy .

- Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies impurities via characteristic shifts (e.g., benzylidene proton at δ 8.76 ppm) .

- Recrystallization yield : Monitor mass recovery post-recrystallization; yields <50% indicate significant by-product formation requiring process re-evaluation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer :

- Stability : Stable under inert storage but degrades upon prolonged exposure to UV light or moisture. Pre-dry solvents to avoid hydrolysis .

- Reactivity : The nitro and chloro groups enhance electrophilicity, making it prone to nucleophilic attack in cyclocondensation reactions .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model nitro-group electron-withdrawing effects accurately .

- Basis sets : 6-311++G(d,p) captures polarization and diffuse effects for nitro and cyano moieties .

- Applications : Predict reaction pathways (e.g., charge transfer in cycloadditions) by analyzing frontier molecular orbitals (HOMO-LUMO gaps) .

Q. What analytical techniques resolve structural contradictions in nitro-substituted benzylidene malononitrile derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves regiochemical ambiguities (e.g., nitro vs. chloro positioning) via unit-cell parameter comparisons .

- IR-LD spectroscopy : Distinguishes between isomers (e.g., para vs. meta substitution) using oriented samples in nematic liquid crystals .

Q. How do electron-withdrawing substituents influence the reactivity of benzylidene malononitriles in medicinal chemistry applications?

- Methodological Answer :

- Cyclocondensation : Nitro and chloro groups activate the benzylidene carbon for nucleophilic attack, enabling synthesis of pyrazolo[1,5-a]pyrimidine anticancer agents .

- SAR studies : Compare IC₅₀ values of derivatives to quantify substituent effects. For example, 4-chloro-3-nitro variants show enhanced cytotoxicity due to increased electrophilicity .

Q. What reaction mechanisms explain the potential formation of this compound in extraterrestrial environments like Titan's atmosphere?

- Methodological Answer :

- Gas-phase pathways : Model CH₃CN and HCN reactions under UV irradiation. Key steps include radical recombination (e.g., CH₂CN + NO₂ → nitro-substituted intermediates) .

- Photochemical simulations : Use vacuum UV photolysis to replicate Titan’s conditions, with GC-MS to detect trace products .

Q. How can rotational spectroscopy aid in the astrophysical detection of malononitrile derivatives?

- Methodological Answer :

- Spectral databases : Generate precise rotational constants (e.g., A, B, C) via DFT-optimized geometries for radioastronomy surveys .

- Spin-statistical analysis : Account for nuclear spin effects (e.g., ¹⁴N quadrupole coupling) to predict line intensities in interstellar spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.